4-(Piperidin-4-ylmethyl)benzoic acid
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Overview
Description
4-(Piperidin-4-ylmethyl)benzoic acid is an organic compound with the molecular formula C13H17NO2. It features a benzoic acid moiety substituted with a piperidine ring at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylmethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with piperidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-(Chloromethyl)benzoic acid and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(Piperidin-4-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylmethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)benzoic acid: Similar structure but lacks the methyl group on the piperidine ring.
4-(Piperidin-4-ylmethyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
4-(Piperidin-4-ylmethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(Piperidin-4-ylmethyl)benzoic acid is unique due to the presence of both a piperidine ring and a benzoic acid moiety, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
4-(Piperidin-4-ylmethyl)benzoic acid, a compound featuring a piperidine moiety linked to a benzoic acid structure, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H15N1O2. Its structure consists of a piperidine ring attached to a benzoic acid group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, showing promising results in reducing cell viability. The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 9.0 |
HeLa | 0.075 |
These results indicate that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within the cells. It may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. This inhibition can lead to apoptosis or programmed cell death, thereby reducing tumor growth .
Case Studies and Research Findings
- Antitumor Efficacy : A study published in the European Journal of Medicinal Chemistry highlighted the compound's effectiveness against various tumor models, emphasizing its potential as a lead compound for developing new anticancer drugs .
- Synergistic Effects : Another investigation examined the synergistic effects of combining this compound with other chemotherapeutic agents. The results suggested enhanced efficacy when used in combination therapies, potentially lowering the required dosage of conventional drugs while maintaining therapeutic effectiveness .
- Neuroprotective Potential : Emerging research indicates that this compound may also have neuroprotective properties, particularly in models of neurological disorders such as multiple sclerosis. Its ability to modulate inflammatory pathways could be beneficial in treating neurodegenerative diseases .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(piperidin-4-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,16) |
InChI Key |
AYRUFIFPKQIBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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